molecular formula C14H14ClN3O4 B2660784 5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 321430-70-0

5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2660784
CAS No.: 321430-70-0
M. Wt: 323.73
InChI Key: FEBBMEJPQNXZKF-UHFFFAOYSA-N
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Description

5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a chemical compound with the molecular formula C14H14ClN3O4 It is known for its unique structure, which includes a diazinane ring and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-chlorophenol with an appropriate amino compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chlorophenoxy group. The resulting intermediate is then reacted with a diazinane derivative to form the final product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted compounds .

Scientific Research Applications

5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-Amino-2-(4-bromophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
  • 5-[1-Amino-2-(4-fluorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
  • 5-[1-Amino-2-(4-methylphenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of 5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its specific chlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[2-(4-chlorophenoxy)ethanimidoyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4/c1-17-12(19)11(13(20)18(2)14(17)21)10(16)7-22-9-5-3-8(15)4-6-9/h3-6,16,19H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOSCRCFVWWTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=N)COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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